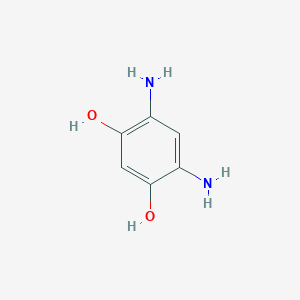
Sodium 5-bromo-1H-indol-3-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-bromo-1H-indol-3-yl phosphate is commonly used as a substrate for phosphatase assays in biochemistry and molecular biology . This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . Furthermore, it has been used as a useful reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways .
Molecular Structure Analysis
The molecular formula of Sodium 5-bromo-1H-indol-3-yl phosphate is C8H4BrNNa2O4P . Its molecular weight is 370.43 . The SMILES representation is ClC1=C(Br)C=CC2=C1C(OP(O[Na])(O[Na])=O)=CN2 .Chemical Reactions Analysis
Sodium 5-bromo-1H-indol-3-yl phosphate is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . This reaction is commonly used in phosphatase assays in biochemistry and molecular biology .Physical And Chemical Properties Analysis
Sodium 5-bromo-1H-indol-3-yl phosphate is a solid compound with a white to off-white color . It is soluble in water at a concentration of 41.67 mg/mL (112.49 mM) when ultrasonically warmed and heated to 60°C . The compound should be stored at 4°C, sealed, and away from moisture and light .Scientific Research Applications
Antiviral Research
Indole derivatives, including Sodium 5-bromo-1H-indol-3-yl phosphate, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The specific modifications on the indole scaffold can significantly influence the compound’s effectiveness as an antiviral agent.
Cancer Research
The antiproliferative and cytotoxic activities of 5-bromo indole derivatives have been explored against several human cancer cell lines. These compounds have been compared to cisplatin, a common chemotherapy drug, and in some cases, have shown better or comparable activity with lower toxicity . This highlights the potential of Sodium 5-bromo-1H-indol-3-yl phosphate in cancer treatment research.
Enzyme Substrate for Alkaline Phosphatase
This compound is widely used as a histochemical substrate for alkaline phosphatase. It is involved in the colorimetric detection of alkaline phosphatase-labeled molecules, which is a crucial step in various blotting techniques, in situ hybridization, and immunohistochemistry . The versatility of this substrate system makes it a valuable tool in molecular biology and diagnostics.
Plant Hormone Research
Indole derivatives are significant in plant biology as they form the basis of certain plant hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants . Research into the role of indole derivatives can provide insights into plant growth and development processes.
Antibacterial and Antifungal Studies
Indole phytoalexins, which include brominated indole compounds, exhibit a broad spectrum of antibacterial and antifungal activities. These properties make them interesting candidates for the development of new antimicrobial agents .
Neuroscience Research
Some indole derivatives have shown potential in neuroscience research, particularly in the study of neurodegenerative diseases. For example, the anti-aggregation effect of certain indole compounds has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis . This suggests that Sodium 5-bromo-1H-indol-3-yl phosphate could be useful in studying the mechanisms of such diseases.
Safety And Hazards
Future Directions
Sodium 5-bromo-1H-indol-3-yl phosphate has been used as a substrate for phosphatase assays in biochemistry and molecular biology, as well as a reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways . Its future use will likely continue in these areas, contributing to our understanding of biochemical processes and the development of new assays and techniques.
properties
IUPAC Name |
disodium;(5-bromo-1H-indol-3-yl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrNO4P.2Na/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXWYHCTTWNBF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrNNa2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-bromo-1H-indol-3-yl phosphate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

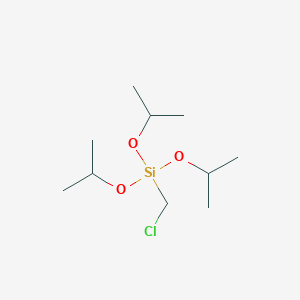
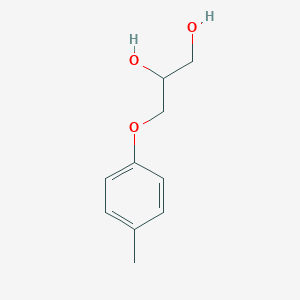

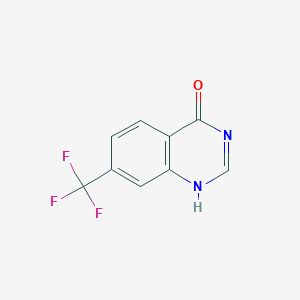
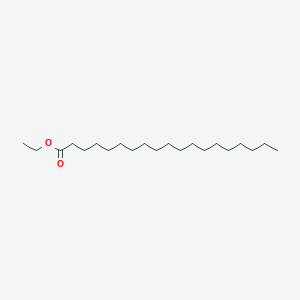

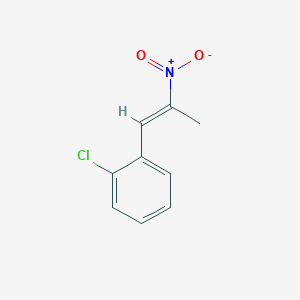

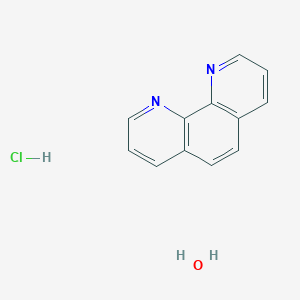
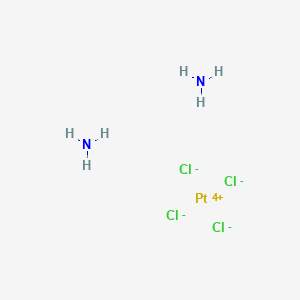
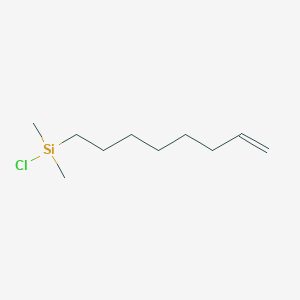
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
